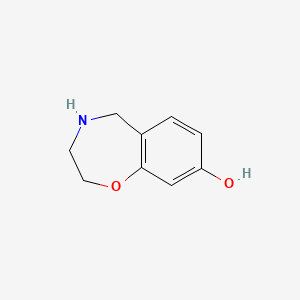![molecular formula C11H13FO2 B13196562 [(2R,4R)-4-(2-Fluorophenyl)oxolan-2-yl]methanol](/img/structure/B13196562.png)
[(2R,4R)-4-(2-Fluorophenyl)oxolan-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,4R)-4-(2-Fluorophenyl)oxolan-2-yl]methanol is a chemical compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol . It is characterized by the presence of a fluorophenyl group attached to an oxolane ring, which is further connected to a methanol group. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R)-4-(2-Fluorophenyl)oxolan-2-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and ®-glycidol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
[(2R,4R)-4-(2-Fluorophenyl)oxolan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
[(2R,4R)-4-(2-Fluorophenyl)oxolan-2-yl]methanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of [(2R,4R)-4-(2-Fluorophenyl)oxolan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The fluorophenyl group plays a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate enzymatic activities or receptor functions, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- [(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol
- [(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol
- [(2R,4R)-4-(2-Chlorophenyl)oxolan-2-yl]methanol
Uniqueness
[(2R,4R)-4-(2-Fluorophenyl)oxolan-2-yl]methanol is unique due to its specific stereochemistry and the position of the fluorine atom on the phenyl ring. This configuration imparts distinct chemical and biological properties, making it valuable for targeted research applications .
Propiedades
Fórmula molecular |
C11H13FO2 |
|---|---|
Peso molecular |
196.22 g/mol |
Nombre IUPAC |
[(2R,4R)-4-(2-fluorophenyl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C11H13FO2/c12-11-4-2-1-3-10(11)8-5-9(6-13)14-7-8/h1-4,8-9,13H,5-7H2/t8-,9+/m0/s1 |
Clave InChI |
KPDQZQXOZLBNLH-DTWKUNHWSA-N |
SMILES isomérico |
C1[C@@H](CO[C@H]1CO)C2=CC=CC=C2F |
SMILES canónico |
C1C(COC1CO)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


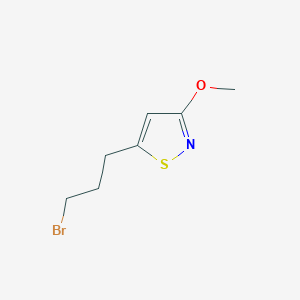
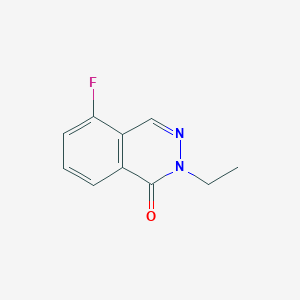
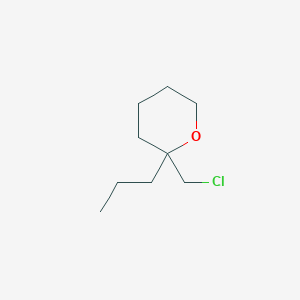
![3-methyl-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acid](/img/structure/B13196510.png)
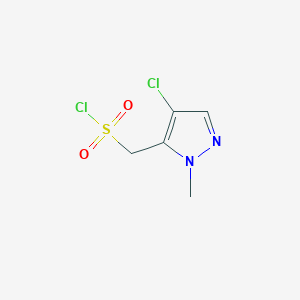
![{6-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13196523.png)
![{5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine](/img/structure/B13196524.png)
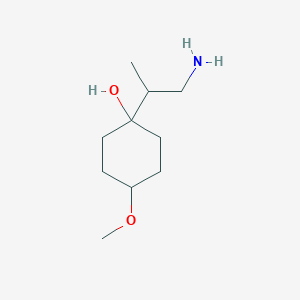
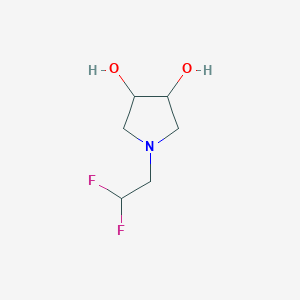
![4-Bromo-3-([ethyl(methyl)amino]methyl)aniline](/img/structure/B13196548.png)
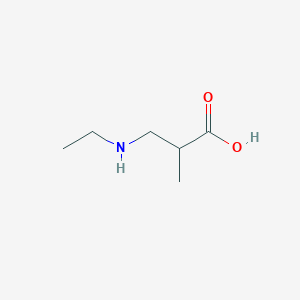
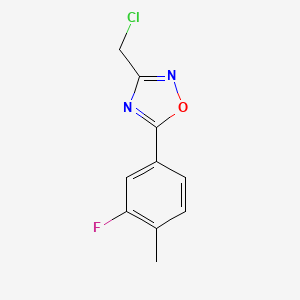
![1-[1-(Aminomethyl)cyclopropyl]-2-ethylcyclopentan-1-ol](/img/structure/B13196561.png)
